REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[CH:7]=[N:8][OH:9])([O-:3])=[O:2].C(Cl)(Cl)[Cl:14]>>[Cl:14][C:7](=[N:8][OH:9])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
chlorine gas was bubbled into the suspension
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture at a temperature of from 5° to 10° C
|
Type
|
CUSTOM
|
Details
|
upon reaction with chlorine
|
Type
|
CUSTOM
|
Details
|
to give a reaction mixture
|
Type
|
CUSTOM
|
Details
|
chloroform was then removed from the reaction mixture under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=CC(=CC=C1)[N+](=O)[O-])=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |